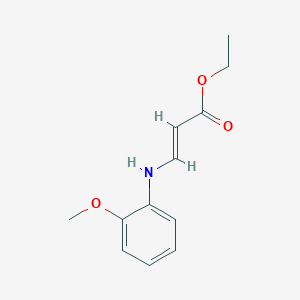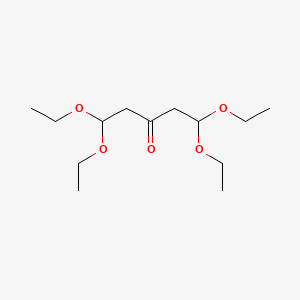
1,1,5,5-Tetraethoxypentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5,5-Tetraethoxypentan-3-one is an organic compound with the molecular formula C13H26O5 and a molecular weight of 262.34 g/mol It is a ketone derivative characterized by the presence of four ethoxy groups attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetraethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including esterification and ketonization, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,5,5-Tetraethoxypentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,5,5-Tetraethoxypentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,5,5-Tetraethoxypentan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways that lead to the formation of biologically active molecules. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,5,5-Tetramethoxypentan-3-one: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1,5,5-Tetraethoxyhexan-3-one: Similar but with an extended carbon chain.
1,1,5,5-Tetraethoxybutan-3-one: Similar but with a shorter carbon chain.
Uniqueness
1,1,5,5-Tetraethoxypentan-3-one is unique due to its specific arrangement of ethoxy groups and its pentanone backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
77070-79-2 |
|---|---|
Molekularformel |
C13H26O5 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
1,1,5,5-tetraethoxypentan-3-one |
InChI |
InChI=1S/C13H26O5/c1-5-15-12(16-6-2)9-11(14)10-13(17-7-3)18-8-4/h12-13H,5-10H2,1-4H3 |
InChI-Schlüssel |
SKWQOUNOSJOOCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



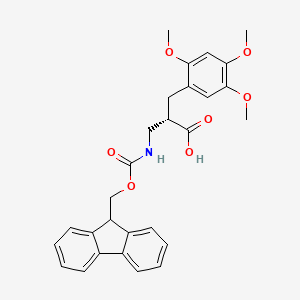
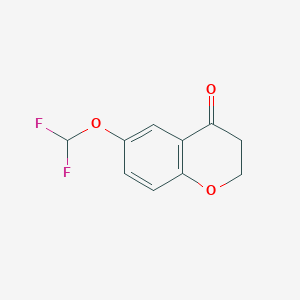



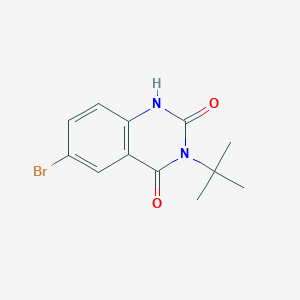
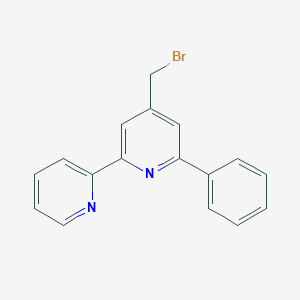
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
